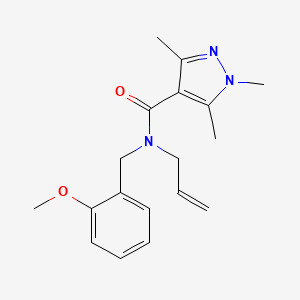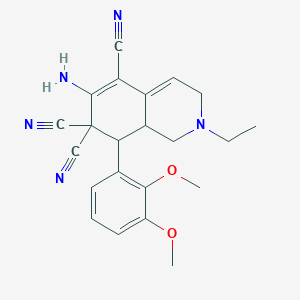![molecular formula C12H18N2O4 B4461159 methyl N-{[(2-furylmethyl)amino]carbonyl}valinate](/img/structure/B4461159.png)
methyl N-{[(2-furylmethyl)amino]carbonyl}valinate
Descripción general
Descripción
Methyl N-{[(2-furylmethyl)amino]carbonyl}valinate (FMOC-Val-OCH3) is a compound that has gained significant attention in the scientific community due to its potential applications in various fields such as drug discovery, chemical biology, and materials science. The compound is a derivative of the amino acid valine and is commonly used as a protecting group in peptide synthesis.
Mecanismo De Acción
The mechanism of action of FMOC-Val-OCH3 is not well understood. However, it is believed that the compound acts as a protecting group by blocking the amino group of valine. This prevents unwanted reactions from occurring during peptide synthesis and ensures that the desired peptide sequence is obtained.
Biochemical and physiological effects:
FMOC-Val-OCH3 does not have any known biochemical or physiological effects as it is primarily used as a protecting group in peptide synthesis and other chemical reactions. However, it is important to note that the compound should be handled with care as it can be toxic if ingested or inhaled.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
FMOC-Val-OCH3 has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, it is compatible with a wide range of chemical reactions and can be used as a protecting group for a variety of amino acids. However, one limitation of FMOC-Val-OCH3 is that it can be difficult to remove from peptides after synthesis, which can affect the yield and purity of the final product.
Direcciones Futuras
There are several future directions related to FMOC-Val-OCH3. One area of research is the development of new protecting groups that can be used in peptide synthesis. Additionally, researchers are exploring the potential applications of FMOC-Val-OCH3 in the development of new materials and drug discovery. Further studies are needed to fully understand the mechanism of action of FMOC-Val-OCH3 and its potential applications in various fields.
Conclusion:
In conclusion, FMOC-Val-OCH3 is a compound that has gained significant attention in the scientific community due to its potential applications in various fields. The compound is commonly used as a protecting group in peptide synthesis and has found applications in the development of new materials and drug discovery. While there are several advantages to using FMOC-Val-OCH3 in lab experiments, there are also limitations that need to be considered. Further studies are needed to fully understand the potential of FMOC-Val-OCH3 in various fields.
Aplicaciones Científicas De Investigación
FMOC-Val-OCH3 has found various applications in scientific research. It is commonly used as a protecting group in peptide synthesis, where it is used to protect the amino group of valine. The compound is also used in the synthesis of various small molecules and natural products. Additionally, FMOC-Val-OCH3 has been used in the development of new materials such as hydrogels and polymers.
Propiedades
IUPAC Name |
methyl 2-(furan-2-ylmethylcarbamoylamino)-3-methylbutanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O4/c1-8(2)10(11(15)17-3)14-12(16)13-7-9-5-4-6-18-9/h4-6,8,10H,7H2,1-3H3,(H2,13,14,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTQXRLLQYZXPLE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)OC)NC(=O)NCC1=CC=CO1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![N-[2-(diethylamino)ethyl]-1,3-benzothiazole-2-carboxamide](/img/structure/B4461093.png)
![methyl N-{[4-(1H-benzimidazol-2-yl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4461097.png)
![3-({2-[(2-phenylethyl)amino]-4-quinazolinyl}amino)-1-propanol](/img/structure/B4461101.png)

![1-(4-fluorobenzyl)-N-{[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-piperidinecarboxamide](/img/structure/B4461133.png)
![2-(2-furylmethyl)-6-(2-phenylethyl)-2,3,6,7,12,12a-hexahydropyrazino[1',2':1,6]pyrido[3,4-b]indole-1,4-dione](/img/structure/B4461138.png)
![N-(5-chloro-2-methylphenyl)-N-{1-[(4-methyl-1-piperazinyl)carbonyl]propyl}methanesulfonamide](/img/structure/B4461145.png)

![4-methyl-N-(3-methylbutyl)-3-[methyl(methylsulfonyl)amino]benzamide](/img/structure/B4461167.png)
![1-(ethylsulfonyl)-N-[3-(1-piperidinyl)propyl]-3-piperidinecarboxamide](/img/structure/B4461178.png)
![2,4-dichloro-N-(2-{[6-(4-pyridinylamino)-3-pyridazinyl]amino}ethyl)benzamide](/img/structure/B4461184.png)
![N-{3-[(cyclopropylcarbonyl)amino]-4-methylphenyl}-2-thiophenecarboxamide](/img/structure/B4461187.png)